molecular formula C11H14ClN3O2 B12349413 4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride CAS No. 1856028-10-8

4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride

Cat. No.: B12349413
CAS No.: 1856028-10-8
M. Wt: 255.70 g/mol
InChI Key: FGXCKCLRIKTHCR-UHFFFAOYSA-N
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Description

4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a complex organic compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Aminomethylation: The pyrazole ring is then aminomethylated using formaldehyde and a secondary amine.

    Coupling with Benzene-1,3-diol: The aminomethylated pyrazole is coupled with benzene-1,3-diol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding quinones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: A simpler analog with similar pyrazole structure.

    4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol: A compound with an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol is unique due to its specific aminomethyl linkage and the presence of both pyrazole and benzene-1,3-diol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1856028-10-8

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c1-14-5-4-11(13-14)12-7-8-2-3-9(15)6-10(8)16;/h2-6,15-16H,7H2,1H3,(H,12,13);1H

InChI Key

FGXCKCLRIKTHCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O.Cl

Origin of Product

United States

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